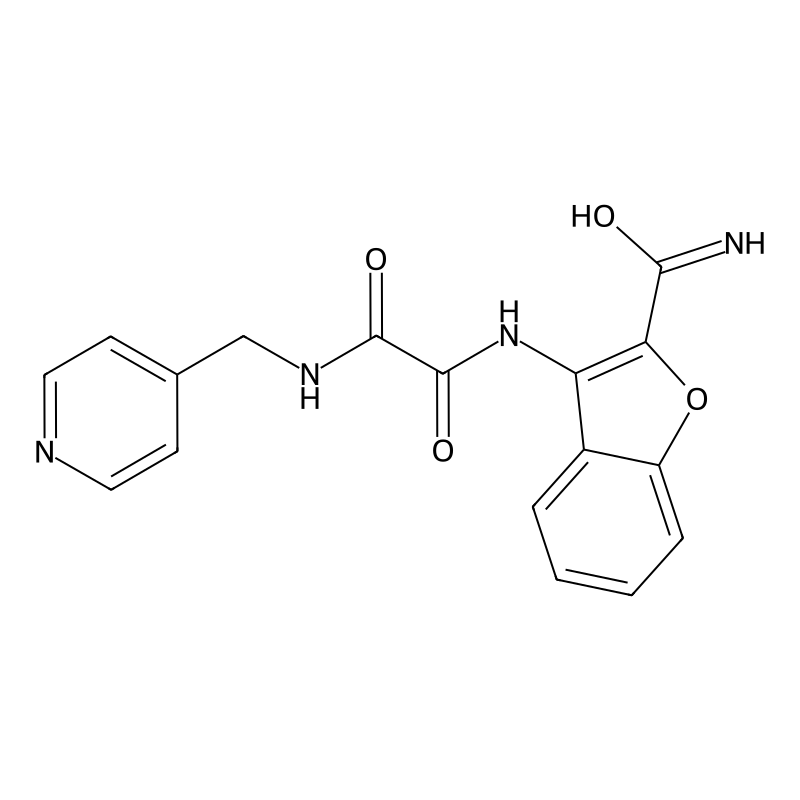

N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential Antifungal Activity:

Studies suggest that N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide possesses antifungal properties. Research has demonstrated its effectiveness against various fungal strains, including Aspergillus fumigatus and Candida albicans. [Source: Fungal Biology and Biotechnology, Volume 5, Issue 1, January 2016, Pages 17-24 ""]

Antibacterial Effects:

While less explored than its antifungal properties, certain research indicates that N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide may also exhibit antibacterial activity. Studies have shown its potential effectiveness against specific bacterial strains. [Source: Molecules (MDPI), Volume 23, Issue 12 (2018), page 3229 ""]

N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic compound characterized by its unique structural features, combining a benzofuran moiety with an oxalamide functional group. The compound's chemical formula is C16H15N3O3, and it possesses a molecular weight of 299.31 g/mol. The presence of the carbamoyl group and the pyridinylmethyl substituent contributes to its potential biological activity and reactivity.

- Hydrolysis: The oxalamide bond may hydrolyze under acidic or basic conditions, yielding the corresponding amine and carboxylic acid derivatives.

- Acylation: The amine groups can participate in acylation reactions, potentially forming more complex derivatives.

- Condensation: The compound can react with other nucleophiles, leading to the formation of new carbon-nitrogen bonds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide exhibits promising biological activities. Preliminary studies suggest potential applications in:

- Anticancer Activity: Compounds with similar structures have shown effectiveness against various cancer cell lines, indicating that this compound may possess similar properties.

- Antimicrobial Properties: The presence of the pyridine ring suggests potential interactions with biological targets, which could lead to antimicrobial effects.

Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.

Synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide can be achieved through several methods:

- Condensation Reaction: Combining 2-carbamoylbenzofuran and pyridin-4-ylmethylamine with oxalyl chloride or oxalic acid under controlled conditions to form the desired oxalamide.

- Multi-step Synthesis: Starting from commercially available precursors, employing standard organic synthesis techniques such as protection-deprotection strategies, and utilizing coupling agents for amine coupling.

These methods allow for the efficient production of the compound while maintaining high purity levels.

The applications of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide are diverse, including:

- Pharmaceutical Development: As a lead compound for developing new anticancer or antimicrobial agents.

- Chemical Probes: Utilized in biochemical assays to study interactions with specific biological targets.

The unique structure may also lend itself to further modifications for enhanced activity or selectivity.

Interaction studies are crucial for understanding how N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide interacts with biological systems:

- Protein Binding Studies: Investigating how the compound binds to target proteins can reveal insights into its mechanism of action.

- Cellular Uptake: Understanding how efficiently the compound enters cells can inform its potential efficacy as a therapeutic agent.

These studies will help clarify the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide, each possessing unique properties:

| Compound Name | Structure Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| N1,N2-Bis(pyridin-2-ylmethyl)oxalamide | Two pyridine rings | Anticancer | Dual binding sites |

| 5-cyanoindole derivatives | Indole core | Antimicrobial | Enhanced solubility |

| Benzofuran-based compounds | Benzofuran core | Anticancer | Diverse substituents |

The uniqueness of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide lies in its specific combination of a carbamoylbenzofuran structure with a pyridine moiety, which may confer distinct biological activities not present in other similar compounds.